
4'-Fluoro-4-(trifluoromethyl)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Fluoro-4-(trifluoromethyl)biphenyl is an organic compound with the molecular formula C13H8F4 It is a biphenyl derivative where one phenyl ring is substituted with a fluoro group at the para position and the other phenyl ring is substituted with a trifluoromethyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4’-Fluoro-4-(trifluoromethyl)biphenyl can be synthesized through several methods, one of which involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of a boronic acid derivative with an aryl halide. For instance, 4-fluorophenylboronic acid can be coupled with 4-bromo(trifluoromethyl)benzene under the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
In an industrial setting, the production of 4’-Fluoro-4-(trifluoromethyl)biphenyl may involve similar cross-coupling reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4’-Fluoro-4-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluoro and trifluoromethyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted biphenyl derivative.
Aplicaciones Científicas De Investigación
4’-Fluoro-4-(trifluoromethyl)biphenyl has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4’-Fluoro-4-(trifluoromethyl)biphenyl and its derivatives involves interactions with various molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s ability to bind to specific proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Used in similar cross-coupling reactions and has applications in organic synthesis.
4-Fluorobenzotrifluoride: Another fluorinated biphenyl derivative with similar chemical properties and applications.
4-Trifluoromethylsulfanyl-biphenyl: A related compound with a trifluoromethylsulfanyl group instead of a trifluoromethyl group.
Uniqueness
4’-Fluoro-4-(trifluoromethyl)biphenyl is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and specificity in chemical reactions, making it a valuable building block in organic synthesis and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C13H8F4 |
|---|---|
Peso molecular |
240.20 g/mol |
Nombre IUPAC |
1-fluoro-4-[4-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C13H8F4/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15,16)17/h1-8H |
Clave InChI |
VBYPCJIAVPFBDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B14119982.png)
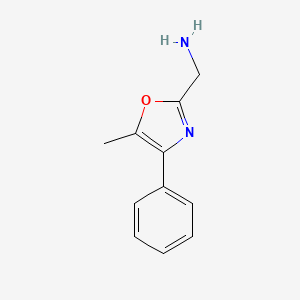
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B14119992.png)
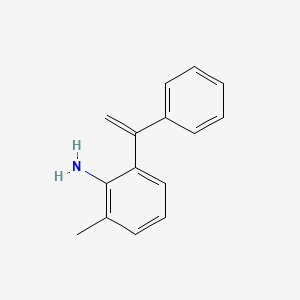
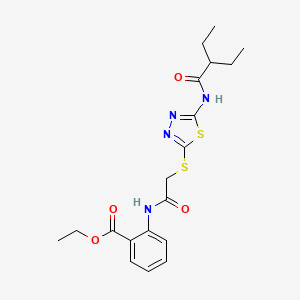
![(2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine](/img/structure/B14120007.png)
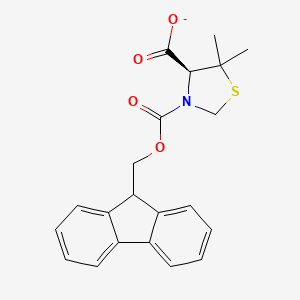

![[3,5-Bis(trifluoromethyl)phenyl]-[2-[2-[3,5-bis(trifluoromethyl)phenyl]phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]phosphane](/img/structure/B14120026.png)
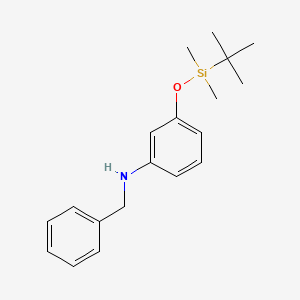

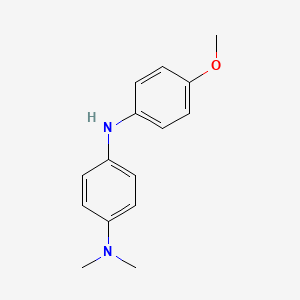
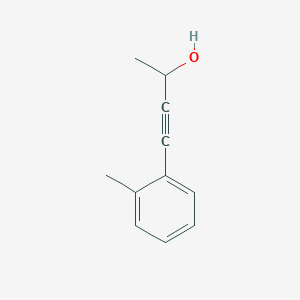
![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120069.png)
